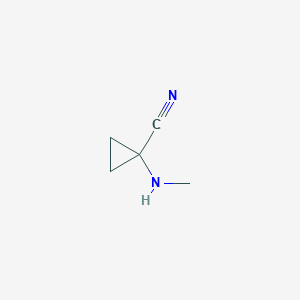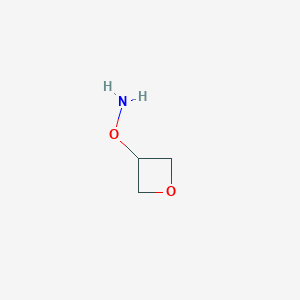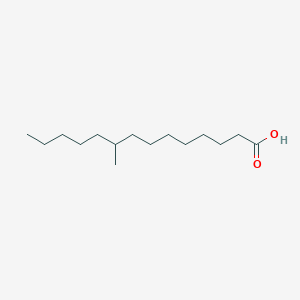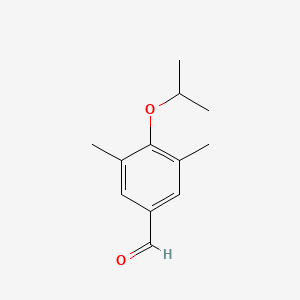
4-Isopropoxy-3,5-dimethylbenzaldehyde
Vue d'ensemble
Description
Applications De Recherche Scientifique
Spectroscopy and Physical Chemistry
Microwave Spectra Analysis
The microwave spectra of 3,5-dimethylbenzaldehyde (DMBA) molecules, including isomers similar to 4-Isopropoxy-3,5-dimethylbenzaldehyde, have been recorded, providing insights into the conformational energy landscape and dipole moment components of these molecules. This research is crucial for understanding the molecular dynamics and properties of dimethylbenzaldehyde isomers (Tudorie et al., 2013).
Quantum-Chemical Calculations
Studies on the zero-field splitting in molecules like 3,4-dimethylbenzaldehyde, which are structurally related to this compound, have been conducted. These calculations help understand the electronic properties of these compounds, which is significant for their applications in material science and physical chemistry (Mijoule, 1981).
UV Absorption Studies
Research on the ultraviolet absorption cross-sections of dimethylbenzaldehydes, including 3,5-dimethylbenzaldehyde, has been conducted. These studies are vital for understanding the photochemical behavior of these compounds in the atmosphere and are useful in environmental chemistry (El Dib et al., 2008).
Chemical Synthesis and Catalysis
Catalytic Oxidation
4-Hydroxy-3,5-dimethylbenzaldehyde, a structurally similar compound, is significant in pharmaceutical and perfume industries. Its synthesis involves selective oxidation of aromatic methyl groups, which is a challenging chemical reaction. This research has implications for developing efficient synthetic routes for related compounds like this compound (Boldron et al., 2005).
Biocatalysis
Utilizing the two-liquid phase concept, a whole cell biocatalytic system was developed for the oxidation of pseudocumene to 3,4-dimethylbenzaldehyde, which shares similarities with this compound. This study opens possibilities for biocatalytic applications in the synthesis of complex organic compounds (Bühler et al., 2003).
Electrocatalysis
- Redox-Active Films: Studies on dihydroxybenzaldehyde isomers, related to this compound, have shown their ability to form redox-active films with catalytic activity. This research is important in the field of electrocatalysis and could have applications in biosensor technology (Pariente et al., 1996).
Safety and Hazards
Propriétés
IUPAC Name |
3,5-dimethyl-4-propan-2-yloxybenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-8(2)14-12-9(3)5-11(7-13)6-10(12)4/h5-8H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIJMMRHNHIOYSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC(C)C)C)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
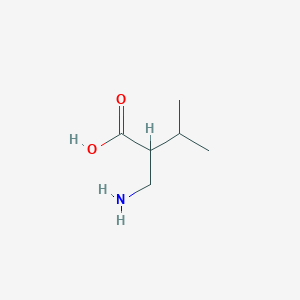
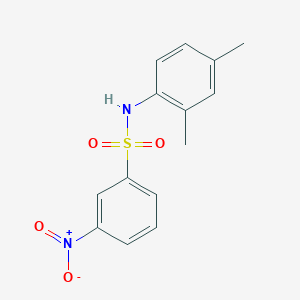
![Tert-butyl 2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethylamino]acetate](/img/structure/B3245506.png)
![7'-Bromospiro[cyclopropane-1,3'-indoline]](/img/structure/B3245512.png)

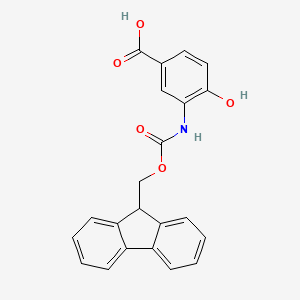

![2-[4-(Carboxymethyl)-1,4,7-triazonan-1-yl]acetic acid](/img/structure/B3245545.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxopentanoic acid](/img/structure/B3245549.png)


